molecular formula C7H3BrFNO B1415534 3-Bromo-2-fluoro-5-hydroxybenzonitrile CAS No. 1804908-32-4

3-Bromo-2-fluoro-5-hydroxybenzonitrile

Cat. No.: B1415534
CAS No.: 1804908-32-4
M. Wt: 216.01 g/mol
InChI Key: HDUZQQATLIXPGV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-hydroxybenzonitrile is a halogenated benzonitrile derivative featuring bromine, fluorine, and hydroxyl substituents at the 3-, 2-, and 5-positions of the aromatic ring, respectively. Its molecular formula is C₇H₃BrFNO, with a molecular weight of 230.01 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting antiviral, anticancer, and osteoporotic therapies .

Properties

IUPAC Name

3-bromo-2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZQQATLIXPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzonitrile Derivatives

Method Overview:
The most common approach involves direct halogenation of a pre-existing benzonitrile compound bearing fluorine and hydroxyl groups. Bromination is typically performed using brominating agents such as elemental bromine or N-bromosuccinimide (NBS) under controlled conditions.

Reaction Conditions:

  • Solvent: Dichloromethane, acetonitrile, or other organic solvents.
  • Temperature: Usually at room temperature or slightly elevated (~25–40°C).
  • Reagents: Bromine, NBS, or other brominating agents.
  • Catalysts: Sometimes Lewis acids like iron(III) chloride (FeCl₃) are used to facilitate electrophilic aromatic substitution.

Example:

  • Bromination of 5-fluoro-2-hydroxybenzonitrile with NBS in acetonitrile at room temperature yields the desired brominated product with high regioselectivity.

Multi-step Synthesis via Precursors

Research Findings:
Recent studies suggest that a multi-step process starting from commercially available 5-fluoro-2-hydroxybenzonitrile can be optimized for better yields and selectivity.

Key Steps:

  • Step 1: Selective bromination at the ortho position relative to the hydroxyl group.
  • Step 2: Purification through recrystallization or chromatography.

Data Table 1: Bromination of 5-fluoro-2-hydroxybenzonitrile

Entry Reagent Solvent Temperature Time Yield (%) Notes
1 N-bromosuccinimide Acetonitrile Room temp 12 h 85 High regioselectivity for ortho position
2 Bromine Dichloromethane 25°C 8 h 78 Requires excess bromine for complete conversion
3 NBS + FeCl₃ Acetonitrile 40°C 6 h 88 Catalytic enhancement, improved regioselectivity

Note: The choice of reagent and conditions influences regioselectivity and yield.

Alternative Approaches: Radical Bromination

Method:
Radical bromination using N-bromosuccinimide under UV or visible light irradiation can selectively brominate aromatic rings, especially at activated positions.

Research Data:

  • Under UV irradiation, NBS can generate bromine radicals that add to the aromatic ring.
  • This method is advantageous for late-stage functionalization but may require careful control to prevent polybromination.

Research Findings:

  • Controlled radical bromination yields the target compound with moderate to high selectivity.
  • Reaction conditions: NBS, radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride), and UV light.

Summary of Preparation Methods

Method Type Reagents Conditions Advantages Disadvantages
Electrophilic aromatic substitution Bromine or NBS, FeCl₃ Room temperature, 8–12 hours High regioselectivity, straightforward Possible over-bromination
Radical bromination NBS, UV or visible light, radical initiator UV light, 25–40°C, 6–8 hours Late-stage functionalization Less regioselectivity, polybromination risk
Multi-step synthesis Precursors like 5-fluoro-2-hydroxybenzonitrile Sequential reactions, purification Precise control over substitution sites Longer process, more steps

Notes on Optimization and Scale-up

  • Reagent Purity: High purity brominating agents improve selectivity and yield.
  • Temperature Control: Maintaining mild temperatures prevents polybromination.
  • Solvent Choice: Acetonitrile and dichloromethane are preferred for their inertness and solubility profiles.
  • Purification: Recrystallization or chromatography ensures high purity, crucial for pharmaceutical applications.

Supporting Research Findings

  • Recent patents and research articles highlight the importance of controlled bromination conditions to achieve regioselectivity, especially in molecules with multiple reactive sites.
  • Studies emphasize the use of catalysts and radical initiators to improve yields and reduce reaction times.
  • Multi-step synthetic routes starting from commercially available intermediates have been optimized for industrial scalability, with attention to cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form biaryl or diaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

3-Bromo-2-fluoro-5-hydroxybenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-5-hydroxybenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)

  • Molecular Formula: C₇H₄BrNO
  • Molecular Weight : 198.02 g/mol
  • Key Differences : Lacks the 2-fluoro substituent present in the target compound.
  • Properties: Forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å) . Synthesized via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes .
  • Applications : Intermediate for antiretroviral drugs (e.g., HIV protease inhibitors) and osteoporosis treatments .

3-Bromo-2-fluorobenzonitrile

  • Molecular Formula : C₇H₃BrFN
  • Molecular Weight : 199.01 g/mol
  • Key Differences : Lacks the 5-hydroxyl group.
  • Properties :
    • Reduced polarity compared to the hydroxylated analog, leading to higher lipophilicity (predicted logP: ~2.5) .
  • Applications : Used in agrochemicals and as a precursor for fluorinated liquid crystals .

3-Bromo-5-fluoro-2-methoxybenzonitrile (CAS 1260022-38-5)

  • Molecular Formula: C₈H₅BrFNO
  • Molecular Weight : 230.03 g/mol
  • Key Differences : Methoxy group replaces the hydroxyl at position 5.
  • Properties :
    • Methoxy group increases steric bulk and reduces hydrogen-bonding capacity, enhancing membrane permeability (e.g., BBB penetration score: 0.92) .
  • Applications : Explored in CNS-targeted drug discovery due to improved bioavailability .

3-Bromo-2-fluoro-5-methylbenzonitrile (CAS 1260741-40-9)

  • Molecular Formula : C₈H₅BrFN
  • Molecular Weight : 214.04 g/mol
  • Key Differences : Methyl substituent replaces hydroxyl at position 5.
  • Properties :
    • Methyl group enhances hydrophobicity (logP: ~2.8) and thermal stability (decomposition temperature: >250°C) .
  • Applications : Intermediate in materials science for organic semiconductors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications
3-Bromo-2-fluoro-5-hydroxybenzonitrile C₇H₃BrFNO 230.01 Br (3), F (2), OH (5) Antiviral/Cancer drug intermediates
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 Br (5), OH (2) Osteoporosis therapies
3-Bromo-5-fluoro-2-methoxybenzonitrile C₈H₅BrFNO 230.03 Br (3), F (5), OCH₃ (2) CNS drug candidates
3-Bromo-2-fluoro-5-methylbenzonitrile C₈H₅BrFN 214.04 Br (3), F (2), CH₃ (5) Organic semiconductors

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-fluoro-5-hydroxybenzonitrile with high regioselectivity?

  • Methodological Answer : A two-step approach is recommended. First, introduce the bromine and fluorine substituents via directed ortho-metallation (DoM) on a pre-functionalized aromatic precursor, leveraging steric and electronic effects to control regioselectivity. For example, nitrile-directed bromination using N-bromosuccinimide (NBS) in anhydrous DMF at 0°C can minimize side reactions . Second, introduce the hydroxyl group via demethylation of a methoxy-protected intermediate using BBr₃ in dichloromethane at −78°C, followed by quenching with methanol. Purity should be verified via HPLC (>95.0% HPLC), as per industry standards for analogous bromo-fluoro aromatic compounds .

Q. How can researchers ensure high-purity isolation of this compound?

  • Methodological Answer : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. For crystalline derivatives, recrystallization in ethanol/water (4:1 v/v) at −20°C improves yield and purity. Monitor purity using LC-MS and compare retention times to structurally similar compounds like 3-Bromo-4-fluorobenzonitrile, where IR spectroscopy (C≡N stretch ~2230 cm⁻¹) and ¹⁹F NMR (δ −110 to −115 ppm) are critical for validation .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve substituent positions and confirm electronic environments. For instance, the hydroxyl proton in 5-hydroxybenzonitrile derivatives typically appears as a broad singlet (δ 9.5–10.5 ppm) in DMSO-d₆. Mass spectrometry (HRMS-ESI) should match the exact mass (calculated for C₇H₂BrFNO: 229.93 g/mol). Cross-validate with IR spectroscopy to detect nitrile (2230 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

  • Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or trace impurities. For example, if ¹⁹F NMR shows unexpected splitting, replicate experiments in anhydrous deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to rule out hydrogen bonding interference. Use 2D NMR (HSQC, HMBC) to assign coupling pathways and confirm substituent positions. If discrepancies persist, compare with structurally validated analogs like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (δ ¹⁹F = −113 ppm in CDCl₃) .

Q. What strategies mitigate decomposition of this compound under ambient conditions?

  • Methodological Answer : The compound’s nitrile and hydroxyl groups increase sensitivity to hydrolysis. Store samples at 0–6°C in amber vials under nitrogen, as recommended for related bromo-fluoro benzyl alcohols and nitriles . For long-term stability, lyophilize and store as a solid. Monitor degradation via periodic HPLC analysis; any new peaks at ~254 nm suggest hydrolysis to the carboxylic acid derivative.

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

  • Methodological Answer : Use computational modeling (DFT) to predict reactive sites. For example, the nitrile group in this compound is a meta-director, while the hydroxyl group is ortho/para-directing. Competing effects can be balanced by adjusting reaction temperature and electrophile strength. Experimental validation via small-scale trials with iodine monochloride (ICl) as a mild electrophile is advised, followed by LC-MS to track substitution patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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